molecular formula C23H23N3 B1588884 2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine CAS No. 210537-32-9

2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine

Cat. No.: B1588884
CAS No.: 210537-32-9
M. Wt: 341.4 g/mol
InChI Key: FWPJMGBMVWKPTM-UHFFFAOYSA-N
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Description

2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine is a chemical compound with the molecular formula C23H23N3 It is known for its unique structure, which includes two imine groups attached to a pyridine ring

Scientific Research Applications

2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine is typically synthesized through a condensation reaction between 2,6-diacetylpyridine and 2-dimethylaniline . The reaction conditions usually involve heating the reactants in the presence of an acid catalyst to facilitate the formation of the imine bonds.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactants and products.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine can undergo various chemical reactions, including:

    Oxidation: The imine groups can be oxidized to form corresponding oximes.

    Reduction: The imine groups can be reduced to form amines.

    Substitution: The pyridine ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

    Oxidation: Oximes

    Reduction: Amines

    Substitution: Halogenated or nitro-substituted derivatives

Mechanism of Action

The mechanism of action of 2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine involves its ability to coordinate with metal ions through the nitrogen atoms in the imine and pyridine groups. This coordination can influence the reactivity and stability of the metal complexes formed, making it useful in catalysis and other chemical processes .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Bis[1-(phenylimino)ethyl]pyridine
  • 2,6-Bis[1-(2-chlorophenylimino)ethyl]pyridine
  • 2,6-Bis[1-(2-methoxyphenylimino)ethyl]pyridine

Uniqueness

2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine is unique due to the presence of the 2-methylphenyl groups, which can influence its steric and electronic properties. This can affect its coordination behavior and reactivity compared to similar compounds with different substituents .

Properties

IUPAC Name

1-[6-[C-methyl-N-(2-methylphenyl)carbonimidoyl]pyridin-2-yl]-N-(2-methylphenyl)ethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3/c1-16-10-5-7-12-20(16)24-18(3)22-14-9-15-23(26-22)19(4)25-21-13-8-6-11-17(21)2/h5-15H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWPJMGBMVWKPTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N=C(C)C2=NC(=CC=C2)C(=NC3=CC=CC=C3C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70460738
Record name 2,6-BIS[1-(2-METHYLPHENYLIMINO)ETHYL]PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70460738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210537-32-9
Record name 2,6-BIS[1-(2-METHYLPHENYLIMINO)ETHYL]PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70460738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Bis(1-(2-methylphenylimino)ethyl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

One g of 2,6-diacetylpyridine and 3.0 ml of o-toluidine were added to an Erlenmeyer flask with 20 ml of methylene chloride. A stirbar and 5 drops of 97% formic acid were added, and the flask was sealed and the solution was stirred for 40 hours. The solvent was then removed in vacuo, and the flask was placed in the freezer at −30° C. The resulting viscous oil was washed with cold methanol, and a yellow solid formed and was isolated by filtration and identified by 1H NMR as the desired product (959 mg, 45.9%). 1H NMR (CDCl3): δ8.38(d, 2, Hpyr) 7.86(t, 1, Hpyr), 7.20(m, 4, Haryl) 7.00(t, 2, Haryl), 6.67(d, 2, Haryl) 2.32 (s, 6, N═C—CH3) 2.10(s, 6, CH3 aryl).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
3 mL
Type
reactant
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Quantity
20 mL
Type
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0 (± 1) mol
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Yield
45.9%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural significance of the E configuration in 2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine?

A: The molecule of this compound adopts an E configuration about both C=N imine bonds []. This configuration influences the overall molecular geometry and, consequently, its interactions with other molecules. The dihedral angles formed by the benzene rings with the pyridine ring, 89.68° and 53.62°, further contribute to the spatial arrangement of the molecule, potentially impacting its coordination behavior and catalytic activity.

Q2: How does the presence of Cadmium(II) influence the luminescent properties of this compound?

A: Research indicates that this compound exhibits luminescence both in solution and the solid state []. When complexed with Cadmium(II) chloride, forming [Cd(this compound)Cl2]·CH3CN, the complex displays enhanced fluorescence compared to the free ligand []. This enhancement suggests that the Cadmium(II) center plays a crucial role in promoting the radiative relaxation pathways responsible for fluorescence, likely through influencing the ligand-centered π*−π transitions.

Q3: What are the catalytic applications of this compound in polymer chemistry?

A: this compound acts as a ligand in iron-based catalysts for ethylene polymerization []. When complexed with iron dichloride, the resulting complex, in the presence of a methylaluminoxane (MAO) cocatalyst, facilitates ethylene polymerization []. The catalytic activity is influenced by factors like the aluminum-to-iron ratio, polymerization temperature, and monomer pressure []. This highlights the potential for tailoring the catalytic performance by adjusting reaction conditions and exploring different metal centers.

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